3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, methyl ketones, and tetrahydrofuran derivatives. The key steps may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of 4-fluoroaniline with a suitable diketone under acidic or basic conditions.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step may involve the use of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the trifluoromethyl group: This can be done using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the tetrahydrofuran-2-ylmethyl group: This step may involve nucleophilic substitution reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.
Reduction: Reduction reactions may target the pyrazole or pyrimidine rings.
Substitution: The fluorophenyl and trifluoromethyl groups may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be leveraged to enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific interactions with molecular targets. Potential targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 3-(4-methylphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern. The presence of the fluorophenyl and trifluoromethyl groups may confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N4O/c1-11-9-15(24-10-14-3-2-8-28-14)27-18(25-11)16(17(26-27)19(21,22)23)12-4-6-13(20)7-5-12/h4-7,9,14,24H,2-3,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGSSBLSJDPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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